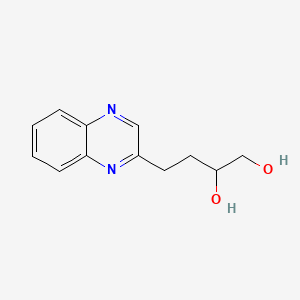

2-(3',4'-Dihydroxybutyl)quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

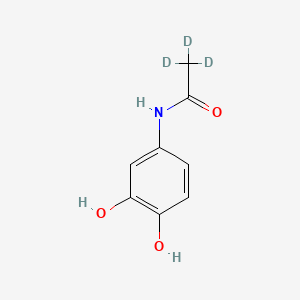

2-(3’,4’-Dihydroxybutyl)quinoxaline is a food metabolite . It has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 .

Physical And Chemical Properties Analysis

2-(3’,4’-Dihydroxybutyl)quinoxaline has a molecular weight of 218.25 and a molecular formula of C12H14N2O2 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Antibacterial Activity

One significant application of quinoxaline derivatives, including 2-(3',4'-Dihydroxybutyl)quinoxaline, is in the field of antibacterial research. For instance, Dirlam et al. (1979) found that 1-Hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide, a quinoxaline derivative, shows exceptional in vivo activity against bacteria such as Escherichia coli and Salmonella choleraesuis (Dirlam et al., 1979). Moreover, studies by Vieira et al. (2014) on quinoxaline 1,4-dioxide and its derivatives also emphasize their antimicrobial properties, particularly against bacterial and yeast strains (Vieira et al., 2014).

Neuroprotection in Cerebral Ischemia

Quinoxaline derivatives have been explored for their neuroprotective effects. Sheardown et al. (1990) identified that 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) is a potent inhibitor of non-NMDA glutamate receptors, offering protection against global ischemia (Sheardown et al., 1990).

Synthesis of Novel Compounds

Research by Morita et al. (1984) shows that quinoxaline and benzimidazole derivatives can be synthesized from L-rhamnose and L-fucose under specific conditions, yielding compounds like 2-(2′R,3′S)-2-(2′,3′-dihydroxybutyl)quinoxaline (Morita et al., 1984).

Pesticidal Activities

Quinoxaline derivatives have been investigated for their potential as pesticides. Liu et al. (2020) synthesized novel quinoxaline derivatives and found that they exhibited herbicidal, fungicidal, and insecticidal activities, suggesting their use in agricultural contexts (Liu et al., 2020).

Corrosion Inhibition

In the context of materials science, Zarrouk et al. (2014) studied the role of quinoxalines as corrosion inhibitors for copper, highlighting the importance of molecular structure in determining their efficacy (Zarrouk et al., 2014).

Safety and Hazards

While specific safety and hazard information for 2-(3’,4’-Dihydroxybutyl)quinoxaline is not available, general safety measures for handling chemicals should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Propriétés

IUPAC Name |

4-quinoxalin-2-ylbutane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-8-10(16)6-5-9-7-13-11-3-1-2-4-12(11)14-9/h1-4,7,10,15-16H,5-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCLMYCHHSCHBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661930 |

Source

|

| Record name | 4-(Quinoxalin-2-yl)butane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80840-08-0 |

Source

|

| Record name | 4-(Quinoxalin-2-yl)butane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

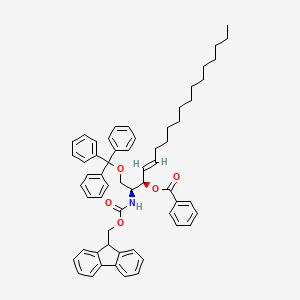

![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol](/img/structure/B561895.png)

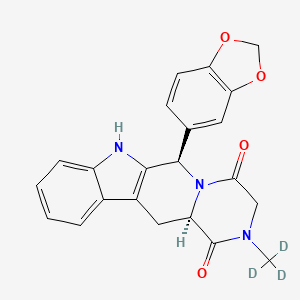

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B561901.png)

![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)